molecular formula C14H17NO4 B14768072 Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate

Benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate

Katalognummer: B14768072
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: KLUHEADKGFBOFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Carboxylation: The carboxylate ester can be formed by reacting the hydroxymethylated piperidine with a carboxylic acid derivative, such as benzyl chloroformate, under basic conditions.

Industrial Production Methods

Industrial production of benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl chloride, sodium hydroxide, and various nucleophiles.

Major Products Formed

    Oxidation: Formation of benzyl 2-(carboxymethyl)-4-oxo-piperidine-1-carboxylate.

    Reduction: Formation of benzyl 2-(hydroxymethyl)-4-hydroxy-piperidine-1-carboxylate.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl 2-(hydroxymethyl)-4-hydroxy-piperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a carbonyl group.

    Benzyl 2-(carboxymethyl)-4-oxo-piperidine-1-carboxylate: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

    Piperidine-1-carboxylate derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

Benzyl 2-(hydroxymethyl)-4-oxo-piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Eigenschaften

Molekularformel

C14H17NO4

Molekulargewicht

263.29 g/mol

IUPAC-Name

benzyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C14H17NO4/c16-9-12-8-13(17)6-7-15(12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2

InChI-Schlüssel

KLUHEADKGFBOFH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(CC1=O)CO)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.